
Dichlorotungsten;ethanol
Übersicht
Beschreibung
Dichlorotungsten;ethanol is a chemical compound that consists of tungsten, chlorine, and ethanol
Wissenschaftliche Forschungsanwendungen
Dichlorotungsten;ethanol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging or therapeutic agents.
Industry: this compound is used in the production of advanced materials and coatings due to its unique properties.
Wirkmechanismus
Target of Action
It’s known that ethanol, one of the components of this compound, primarily targets the central nervous system . It interacts with various receptors such as GABA, glycine, and NMDA receptors .
Mode of Action
It alters their membranes as well as their ion channels, enzymes, and receptors .
Biochemical Pathways
Ethanol, a component of this compound, is known to be metabolized by the hepatic enzyme alcohol dehydrogenase . It also binds to GABA, glycine, NMDA receptors and modulates their effects .
Pharmacokinetics
For ethanol, it is primarily absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized mainly by oxidative metabolism in the liver . The rate of absorption, the distribution space for ethanol in the body, and the rate of its elimination govern blood and tissue concentrations of ethanol .
Result of Action
Ethanol, a component of this compound, has been shown to have bactericidal activity and is often used as a topical disinfectant . It also has significant effects on the central nervous system, causing sedation, relaxation, and decreased anxiety .
Action Environment
For ethanol, factors such as the presence of food in the stomach can affect its absorption rate . Additionally, ethanol’s effects on the environment have been studied, with grain-based ethanol shown to cut greenhouse gas emissions significantly .
Biochemische Analyse
Biochemical Properties
Tungsten(V) Dichloride Triethoxide plays a crucial role in biochemical reactions, particularly in the field of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metalloproteins, which are proteins that contain a metal ion cofactor. The nature of these interactions often involves the coordination of the tungsten atom with the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Tungsten(V) Dichloride Triethoxide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby modulating their activity .
Molecular Mechanism
The molecular mechanism of action of Tungsten(V) Dichloride Triethoxide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tungsten(V) Dichloride Triethoxide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Tungsten(V) Dichloride Triethoxide vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes. High doses of this compound can result in toxicity, including damage to vital organs and disruption of normal physiological functions .
Metabolic Pathways
Tungsten(V) Dichloride Triethoxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of Tungsten(V) Dichloride Triethoxide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, the presence of this compound in the cytoplasm can affect cytoplasmic enzymes, while its accumulation in the nucleus can impact gene expression .
Subcellular Localization
The subcellular localization of Tungsten(V) Dichloride Triethoxide is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Alternatively, it can be targeted to the nucleus, where it can modulate gene expression by interacting with nuclear proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorotungsten;ethanol can be synthesized through the reaction of tungsten hexachloride with ethanol. The reaction typically occurs under controlled conditions, where tungsten hexachloride is dissolved in ethanol, and the mixture is heated to facilitate the reaction. The resulting product is this compound, which can be isolated and purified through various techniques such as crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using tungsten hexachloride and ethanol. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as solvent extraction and purification to achieve the desired quality of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorotungsten;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: this compound can be reduced to lower oxidation state tungsten compounds.
Substitution: The chlorine atoms in this compound can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce tungsten hydrides. Substitution reactions can result in various tungsten complexes with different ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tungsten hexachloride: A precursor used in the synthesis of dichlorotungsten;ethanol.
Tungsten oxides: Products of the oxidation of this compound.
Tungsten hydrides: Products of the reduction of this compound.
Uniqueness
This compound is unique due to its specific combination of tungsten, chlorine, and ethanol, which imparts distinct chemical properties and reactivity
Eigenschaften
IUPAC Name |
dichlorotungsten;ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDCOTYKQNGVLX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.Cl[W]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2O3W | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


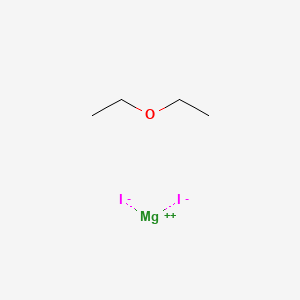
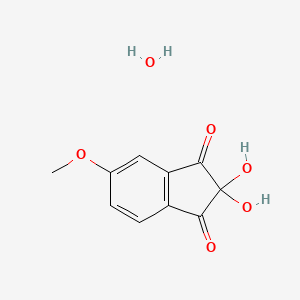
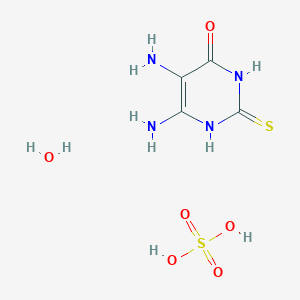
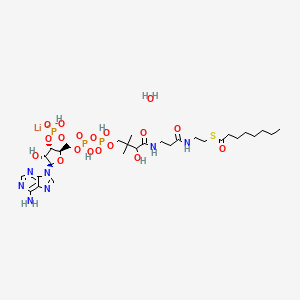
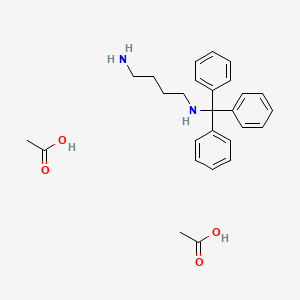

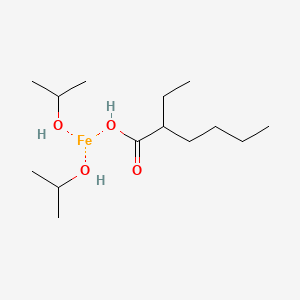

![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)
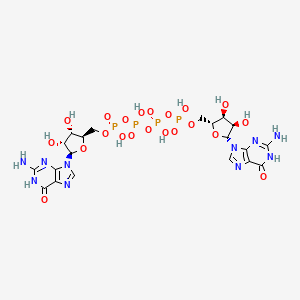
![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)
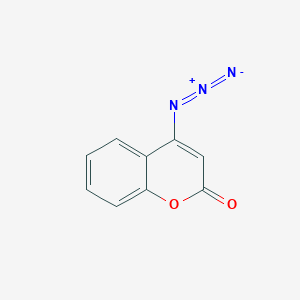
![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)
